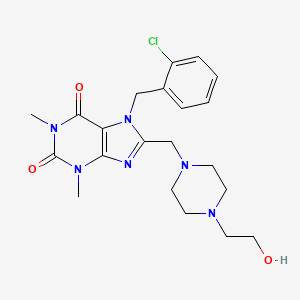

5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Vue d'ensemble

Description

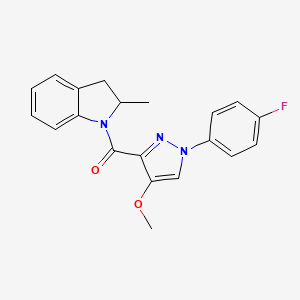

The compound 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that includes several interesting functional groups such as a furan ring, a thiazole moiety, and a phenylsulfanyl group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds, which can be useful for understanding the potential reactivity and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of furan derivatives with various reagents. For example, the paper titled "Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases" discusses the reactions of a furan carboxylate with bases to yield different products depending on the conditions. The opening of a thiadiazole ring and the formation of thioamides are mentioned, which could be relevant to the synthesis of thiazole-containing compounds like the one of interest .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex and is often studied using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). The paper "Synthesis, molecular and solid state structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" provides an example of such an analysis. The compound studied has a triclinic crystal structure, and its molecular packing is analyzed using Hirshfeld surface analysis . These techniques could similarly be applied to analyze the molecular structure of 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on the functional groups present. The paper on the reactions of a furan carboxylate derivative suggests that the presence of a thiadiazole ring can lead to specific reactions such as ring opening or the formation of thioamides . These insights can help predict the types of chemical reactions that 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide might undergo, such as nucleophilic substitution at the sulfur atom or reactions involving the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can be inferred from related compounds. The paper on the nitro furan derivative provides information on the solid-state structure, which can influence properties such as solubility, melting point, and stability . The use of DFT calculations can also predict properties like electronic structure and reactivity.

Applications De Recherche Scientifique

Intramolecular Cyclization and Alkylation

Intramolecular cyclization reactions have been studied, showcasing the potential of thioketene intermediates in forming complex heterocyclic structures. One example involves the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular 6-endo-dig-cyclization. Subsequent alkylation with iodomethane forms ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c] pyridine-2-carboxylate (Remizov, Pevzner, & Petrov, 2019).

Adenosine Receptors Selectivity

Research into adenosine receptors selectivity identified a series of benzamide and furamide analogues linked to thiazole as crucial for high adenosine receptor affinity. This highlights the potential of thiazole-furamide structures in developing potent and selective adenosine receptor ligands, which could inform the design of therapeutics targeting these receptors (Inamdar et al., 2013).

Synthetic Methodologies

Novel synthetic methodologies have been developed for producing heterocyclic compounds, including the use of carboxamidine dithiocarbamate as a linker for parallel synthesis. This method facilitates the generation of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, demonstrating the versatility of thiadiazole and furan derivatives in synthesizing pharmacologically relevant compounds (Park et al., 2009).

Antiprotozoal Agents

A study on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds synthesized from furan derivatives, showed significant antiprotozoal activity. These compounds were evaluated against Trypanosoma and Plasmodium species, offering insights into the development of new treatments for diseases caused by these pathogens (Ismail et al., 2004).

Propriétés

IUPAC Name |

5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(17-15-16-8-9-20-15)13-7-6-11(19-13)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBLUCDUSOAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330383 | |

| Record name | 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

CAS RN |

831234-50-5 | |

| Record name | 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)